Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Overview
Description
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is a chemical compound with the empirical formula C8H4O2S2 . It is used as a monomer in the synthesis of Covalent Organic Frameworks (COFs) materials . This molecule has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells, reaching conversion efficiencies of 6.23% .
Synthesis Analysis
The synthesis of Thieno[3,2-b]thiophene-2,5-dicarbaldehyde-based compounds has been reported in various studies. For instance, it has been used in the synthesis of novel metal-organic coordination polymers under solvothermal conditions . It has also been used as a monomer to synthesize COF materials .Molecular Structure Analysis
The molecular structure of Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is planar and rigid, making it a close structural analogue of 2,6-naphthalenedicarboxylic acid .Chemical Reactions Analysis
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde has been used in various chemical reactions. For example, it has been used as a monomer in the synthesis of COF materials . It has also been used in the synthesis of novel metal-organic coordination polymers .Physical And Chemical Properties Analysis
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is a solid compound with a melting point of 274-277 °C . Its molecular weight is 196.25 . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Intramolecular Interactions and Kinetic Studies
- Intramolecular Cation Exchange: Research by Guerra et al. (1973) explores the electron spin resonance (e.s.r.) spectra of radical anions of various thiophene derivatives, including thieno[3,2-b]thiophen-2,5-dicarbaldehyde. This study provides insights into the intramolecular cation exchange in ion pairs, particularly focusing on the migration of counterions between equivalent carbonyl groups and how factors like the size of the anion, the nature of the counterion, and the solvent influence this process (Guerra, Pedulli, & Tiecco, 1973).
Synthesis and Reactivity
- Synthesis and Structure Elucidation: Benachenhou et al. (1988) discuss the condensation products between thiophene dicarbaldehydes and aromatic amines, highlighting the synthetic processes and potential applications of these compounds in medicinal chemistry (Benachenhou, Mesli, Borai, Hanquet, & Guilard, 1988).
- Large-Scale Synthesis and Metallation: Fuller et al. (1997) report on methods for large-scale synthesis of thieno[3,2-b]thiophene and its derivatives, including various bromination and lithium exchange reactions. This research is crucial for understanding the chemical properties and potential applications of these compounds in materials science (Fuller, Iddon, & Smith, 1997).
Applications in Material Science
- Liquid-Crystalline Complexes: Tso et al. (1998) describe the formation of novel supramolecular liquid-crystalline complexes from thieno[3,2-b]thiophene derivatives. These findings have implications for the development of advanced materials with specific molecular architectures (Tso, Wang, Wu, & Lin, 1998).
- Functional Oligothiophenes for Nanoarchitectures: Mishra, Ma, & Bäuerle (2009) discuss the molecular design of functional oligothiophenes, including thieno[3,2-b]thiophene analogs, for multidimensional nanoarchitectures. These compounds have significant applications in nanotechnology and material science (Mishra, Ma, & Bäuerle, 2009).
Safety And Hazards
Future Directions
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde has potential applications in the field of organic electronics and functional supramolecular materials . It has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells , and in the creation of materials that generate stable diradicals useful for electronics applications .
properties
IUPAC Name |
thieno[3,2-b]thiophene-2,5-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O2S2/c9-3-5-1-7-8(11-5)2-6(4-10)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKNFAFBINVTOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326988 | |
Record name | Thieno[3,2-b]thiophene-2,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde | |
CAS RN |
37882-75-0 | |
Record name | Thieno[3,2-b]thiophene-2,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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